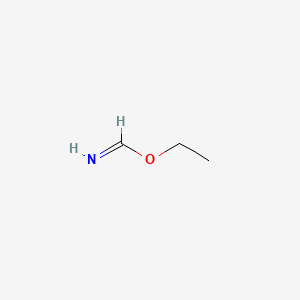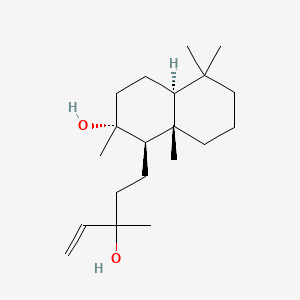
13-Episclareol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Episclareol is a natural product found in Salvia sahendica, Pseudognaphalium cheiranthifolium, and other organisms with data available.
Scientific Research Applications
Ecopharmacovigilance in Practice
Ecopharmacovigilance (EPV) is an emerging science focusing on the environmental impact of pharmaceuticals. It involves monitoring environmental risks associated with new drugs, including those related to 13-Episclareol. Key measures include tracking environmental risks post-launch, using Environmental Risk Management Plans (ERMPs), and conducting further research in the environment when risks are identified (Holm et al., 2013).
Mobility of Veterinary Drugs
Research on the mobility of veterinary pharmaceuticals, like this compound, in soil has been conducted to understand their environmental impact. This involves examining how these substances move through different soil types under controlled conditions, which is critical for assessing their long-term ecological effects (Litskas et al., 2021).
1H Detected 13C Echo Planar Imaging
Advanced imaging techniques like 1H detected 13C Echo Planar Imaging (EPI) have been applied for monitoring 13C distributions and fluxes. This is particularly relevant in the study of compounds like this compound, enhancing our understanding of its distribution and accumulation in biological systems (Hudson et al., 2002).
Natural Potential Neuroinflammatory Inhibitors Study
Research into natural inhibitors of neuroinflammation has included compounds like this compound. These studies focus on the potential therapeutic effects of such compounds for neurodegenerative diseases, which is vital for the development of new treatments (Xiao et al., 2020).
Drug Delivery System Research
The study of Electrospun Polycaprolactone (EPCL) and its use as a drug delivery system for compounds including this compound is significant. This research evaluates the immunotoxicological impact of EPCL and its effectiveness in delivering therapeutic agents (McLoughlin, 2012).
Translational Epidemiology
Translational epidemiology is vital in translating scientific discoveries into population health impact. This includes research on compounds like this compound and their potential applications in public health (Khoury et al., 2010).
Electron Paramagnetic Resonance in Drug Delivery
Electron Paramagnetic Resonance (EPR) spectroscopy is used to study the delivery and distribution of drugs, including this compound. It helps in understanding the microenvironment within drug delivery systems, crucial for optimizing therapeutic efficacy (Kempe et al., 2010).
Study of Molecular Interactions with Antibiotics
Research on the interactions between humic acid from soil and antibiotics like oxytetracycline offers insights relevant to this compound. Understanding these interactions is critical for assessing the environmental fate of such compounds (Vaz et al., 2015).
Comparative Metabolism and Elimination Studies
Studies comparing the metabolism and elimination of drugs like adriamycin and 4′-epiadriamycin shed light on similar processes for this compound. Such research is key in understanding the pharmacological and toxicological profiles of drugs (Sweatman & Israel, 2004).
Electrochemical Detection of Anticancer Drugs
Developing electrochemical methods for the detection of anticancer drugs like epirubicin is relevant for monitoring compounds such as this compound. This research aids in the accurate assessment of drug levels in environmental and clinical samples (Mehmandoust et al., 2021).
Application in Implementation Science
The Exploration, Preparation, Implementation, Sustainment (EPIS) framework in implementation science is relevant for the application of findings related to this compound. It guides the translation of research into practice, ensuring effective use of scientific discoveries (Becan et al., 2018).
Efficient Total Synthesis Studies
Research on the efficient total synthesis of compounds related to this compound, such as 12-oxo-PDA and OPC-8:0, contributes to the understanding of synthesis pathways and methods that could be applied to this compound (Ainai et al., 2003).
Bioclipse: A Platform for Life Sciences
Bioclipse is a software platform used in bio- and cheminformatics, potentially applicable for research on compounds like this compound. It offers advanced tools for analysis and integration of biological data (Spjuth et al., 2009).
properties
CAS RN |
4630-08-4 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 |
IUPAC Name |
(1R,2R,4aS,8aS)-1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15-,16+,18?,19-,20+/m0/s1 |
InChI Key |
XVULBTBTFGYVRC-SVPXJYONSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CCC(C)(C=C)O)(C)O)(C)C |
SMILES |
CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C |
melting_point |
97.0 °C |
Other CAS RN |
515-03-7 4630-08-4 |
physical_description |
Solid; Bitter herbaceous hay-like aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
synonyms |
labd-14-ene-8alpha, 13beta-diol sclareol sclareol oxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B1655864.png)
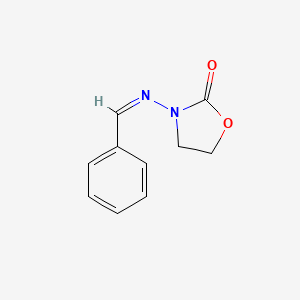
![2-[4-(3-Bromophenoxy)butylamino]ethanol](/img/structure/B1655867.png)
![Tris[1-phenylisoquinoline-C2,N]iridium(III)](/img/structure/B1655868.png)


![1,4-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1655872.png)
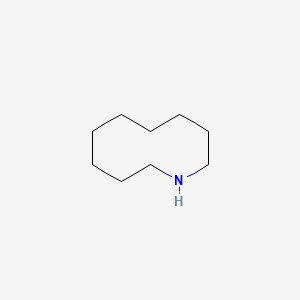
![1-Chloro-2-nitro-4-[2,2,2-trichloro-1-(4-chloro-3-nitrophenyl)ethyl]benzene](/img/structure/B1655879.png)
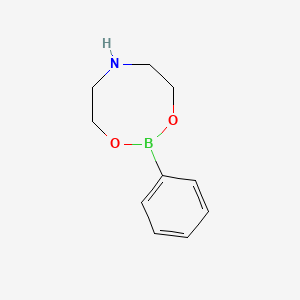
![N~3~-(2,6-dichlorobenzyl)-N~1~-(2,2-diethoxyethyl)-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide](/img/structure/B1655881.png)
![2-methyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-2-amine](/img/structure/B1655882.png)
![2,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B1655883.png)
